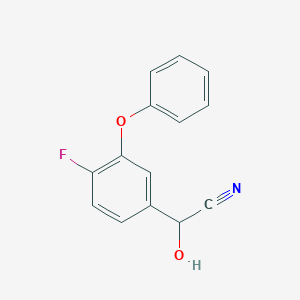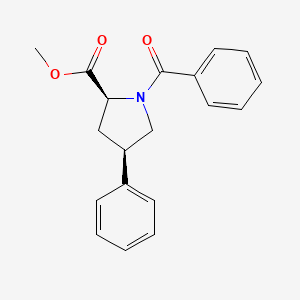
Chrysocauloflavone I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chrysocauloflavone I is a rare biflavonoid compound that has been isolated from the plant Selaginella doederleinii. Biflavonoids are a class of flavonoids that consist of two flavonoid units linked together. This compound has garnered attention due to its unique chemical structure and potential biological activities, including cytotoxic effects on certain cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chrysocauloflavone I can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the formation of a C-O bond between two flavonoid units. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, primarily Selaginella doederleinii. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: Chrysocauloflavone I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted flavonoids, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying biflavonoid synthesis and reactivity.
Mecanismo De Acción
The mechanism of action of chrysocauloflavone I involves its interaction with various molecular targets and pathways:
Cytotoxic Effects: The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Antioxidant Activity: this compound scavenges free radicals and inhibits oxidative stress, protecting cells from damage.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Chrysocauloflavone I is unique among biflavonoids due to its specific chemical structure and biological activities. Similar compounds include:
Delicaflavone: Another biflavonoid with a similar C-O linkage but different biological properties.
Amentoflavone: A well-known biflavonoid with distinct anticancer and anti-inflammatory activities.
Ginkgetin: A biflavonoid with potent antioxidant and neuroprotective effects.
This compound stands out due to its unique combination of cytotoxic, antioxidant, and anti-inflammatory properties, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C30H20O10 |
|---|---|
Peso molecular |
540.5 g/mol |
Nombre IUPAC |
3-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C30H20O10/c31-16-5-1-15(2-6-16)29-30(28(37)27-21(35)10-18(33)12-25(27)40-29)38-19-7-3-14(4-8-19)23-13-22(36)26-20(34)9-17(32)11-24(26)39-23/h1-12,23,31-35H,13H2 |
Clave InChI |
LYCITTYNRZICCB-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13412107.png)










